molecular formula C19H18N4O4S2 B2902538 11-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1903237-18-2

11-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No.: B2902538
CAS No.: 1903237-18-2
M. Wt: 430.5
InChI Key: ITVGHVQSJXICIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 11-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the pyrrolo[3,2,1-ij]quinoline moiety. The final step involves the sulfonation to introduce the sulfonamide group. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 11-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide include other heterocyclic compounds with similar structural features. These compounds may include:

    Thieno[3,2-d]pyrimidines: Compounds with a similar thieno[3,2-d]pyrimidine core.

    Pyrrolo[3,2,1-ij]quinolines: Compounds with a similar pyrrolo[3,2,1-ij]quinoline structure.

    Sulfonamides: Compounds with a sulfonamide functional group.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

11-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c24-16-2-1-12-9-14(10-13-3-6-23(16)17(12)13)29(26,27)21-5-7-22-11-20-15-4-8-28-18(15)19(22)25/h4,8-11,21H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGHVQSJXICIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=NC5=C(C4=O)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.